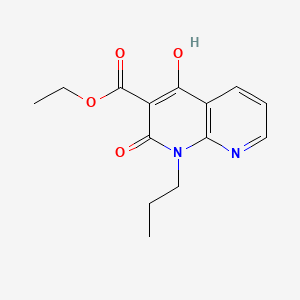

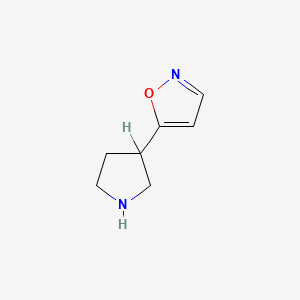

![molecular formula C7H6N6S B581142 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile CAS No. 1273577-56-2](/img/structure/B581142.png)

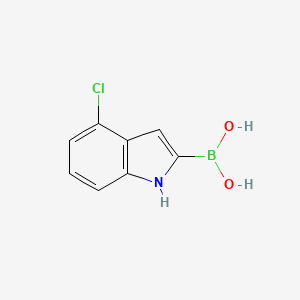

4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile” is an organic compound that belongs to the class of compounds known as pyrazolotriazines . These are compounds containing a pyrazolotriazine skeleton, which consists of a pyrazole fused to a triazine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .

Molecular Structure Analysis

The molecular formula of “4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile” is C7H6N6S . Its average mass is 206.228 Da and its monoisotopic mass is 206.037460 Da .Scientific Research Applications

Reactivity and Synthetic Applications

The reactivity of pyrazolo[1,5-a][1,3,5]triazine derivatives, including the synthesis of fused heterocycles and their potential as building blocks in heterocyclic chemistry, has been extensively studied. For example, Mironovich and Shcherbinin (2014) discussed the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives and their reactivity, highlighting their utility in creating biologically active compounds (Mironovich & Shcherbinin, 2014). Similarly, Lim, Luna, and Dolzhenko (2015) achieved the synthesis of novel 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles via a microwave-assisted, three-component reaction, demonstrating the diversity of amino substituents accommodated in this synthesis, which is ideal for generating compound libraries for drug discovery processes (Lim et al., 2015).

Biological Activity and Pharmacological Potential

The derivatives of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile have shown a variety of biological activities. Al-Adiwish, Abubakr, and Alarafi (2017) explored the synthesis of new pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole and studied their biological activity and cytotoxicity, including antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7), showcasing the potential of these compounds in pharmacological applications (Al-Adiwish et al., 2017).

properties

IUPAC Name |

4-amino-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6S/c1-14-7-11-5-4(2-8)3-10-13(5)6(9)12-7/h3H,1H3,(H2,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZIVKLRSRWENE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855983 |

Source

|

| Record name | 4-Amino-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1273577-56-2 |

Source

|

| Record name | 4-Amino-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

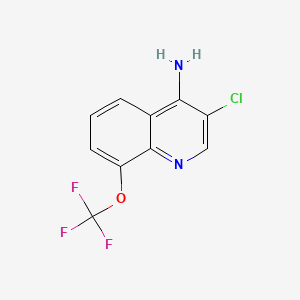

![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)

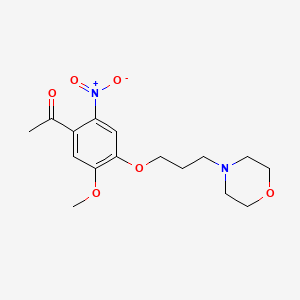

![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)

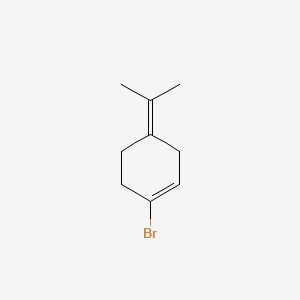

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)